

# Application Notes and Protocols: VIM-2 Gene Cloning and Expression in E. coli

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## Compound of Interest

Compound Name: Vim-2-IN-1

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These application notes provide a comprehensive overview and detailed protocols for the successful cloning and expression of the Verona Integron-encoded Metallo- $\beta$ -lactamase-2 (VIM-2) in Escherichia coli. VIM-2 is a clinically significant Ambler class B metallo- $\beta$ -lactamase that confers resistance to a broad spectrum of  $\beta$ -lactam antibiotics, including carbapenems.[1][2][3] The ability to reliably produce active VIM-2 is crucial for structural biology, inhibitor screening, and the development of novel therapeutics to combat antibiotic resistance.

## Introduction

Metallo- $\beta$ -lactamases (MBLs) pose a significant threat to the efficacy of  $\beta$ -lactam antibiotics.[4] VIM-2 is one of the most widespread MBLs, making it a key target for inhibitor research.[4][5] The protocols outlined below describe the cloning of the blaVIM-2 gene, its expression in E. coli, and the subsequent purification and characterization of the recombinant protein.

## Data Presentation

### Table 1: Summary of VIM-2 Expression and Purification

Parameter	Value	Reference Strain/Vector	Source
Protein Yield (LB Medium)	10 mg/L	E. coli BL21(DE3) / pET24a-VIM-2	[6]
Protein Yield (Minimal Medium)	5 mg/L	E. coli BL21(DE3) / pET24a-VIM-2	[6]
Unlabeled VIM-2 Yield	37 mg/L	E. coli	[7]
U-[ <sup>15</sup> N]-labeled VIM-2 Yield	17 mg/L	E. coli	[7]
U-[ <sup>15</sup> N- <sup>13</sup> C]-labeled VIM-2 Yield	4 mg/L	E. coli	[7]
Purification Fold	400-fold	E. coli DH10B(pNOR-2001)	[1]
Specific Activity (Imipenem)	17.8 U/mg	E. coli DH10B(pNOR-2001)	[1]
Molecular Mass	29.7 kDa	-	[1]
Isoelectric Point (pI)	5.6	-	[1]

**Table 2: Steady-State Kinetic Parameters of Purified VIM-2**

Substrate	kcat (s <sup>-1</sup> )	Km (μM)	kcat/Km (μM <sup>-1</sup> s <sup>-1</sup> )	Source
Chromacef (1Zn-VIM-2)	10 ± 2	9 ± 2	1.1	<a href="#">[6]</a>
Chromacef (2Zn-VIM-2)	22 ± 2	8 ± 2	2.8	<a href="#">[6]</a>
Imipenem	9.9	10	0.99	<a href="#">[1]</a>
Meropenem	1.4	5	0.28	<a href="#">[1]</a>
Ceftazidime	88.7	98	0.90	<a href="#">[1]</a>
Cefotaxime	27.5	32	0.86	<a href="#">[1]</a>
Cephalothin	56.2	44	1.28	<a href="#">[1]</a>
Piperacillin	32.7	72	0.45	<a href="#">[1]</a>
Ampicillin	63.8	46	1.39	<a href="#">[1]</a>

## Experimental Protocols

### Gene Cloning and Vector Construction

The blaVIM-2 gene can be amplified from a clinical isolate of a VIM-2-producing bacterium, such as *Pseudomonas aeruginosa*.[\[1\]](#)[\[2\]](#) The amplified gene is then cloned into a suitable *E. coli* expression vector.

Protocol:

- Template DNA: Isolate genomic DNA from a VIM-2-producing bacterial strain.
- PCR Amplification:
  - Design primers to amplify the full-length blaVIM-2 open reading frame (ORF). Incorporate restriction sites for cloning into the expression vector (e.g., NdeI and XhoI for pET vectors).

- Perform PCR using a high-fidelity DNA polymerase.
- Vector Preparation:
  - Digest the expression vector (e.g., pET24a) with the corresponding restriction enzymes.
  - Dephosphorylate the vector to prevent self-ligation.
- Ligation:
  - Digest the PCR product with the same restriction enzymes.
  - Ligate the digested PCR product into the prepared vector using T4 DNA ligase.
- Transformation:
  - Transform the ligation mixture into a suitable cloning strain of *E. coli* (e.g., DH5α).[8]
  - Plate on LB agar containing the appropriate antibiotic for selection (e.g., kanamycin for pET24a).
- Verification:
  - Screen colonies by colony PCR.
  - Isolate plasmid DNA from positive colonies and verify the insert by restriction digestion and DNA sequencing.

## Protein Expression in *E. coli*

Once the expression construct is verified, it is transformed into an expression strain of *E. coli*, such as BL21(DE3).

Protocol:

- Transformation: Transform the verified plasmid (e.g., pET24a-VIM-2) into competent *E. coli* BL21(DE3) cells.[9]

- **Starter Culture:** Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 25 µg/mL kanamycin).[9] Incubate overnight at 37°C with shaking.
- **Main Culture:** Inoculate 1 L of LB broth with 10 mL of the overnight culture.[9]
- **Growth:** Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.6-0.8.[9]
- **Induction:** Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[9]
- **Expression:** Continue to incubate the culture overnight at a lower temperature, such as 20°C, to enhance protein solubility.[10]
- **Harvesting:** Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.

## Protein Purification

A multi-step chromatography process is typically used to purify VIM-2 to homogeneity.

Protocol:

- **Cell Lysis:**
  - Resuspend the cell pellet in a lysis buffer (e.g., 30 mM Tris-HCl, pH 7.6, containing 500 mM NaCl).[9]
  - Lyse the cells by sonication or by using a French press.[9]
  - Clarify the lysate by centrifugation to remove cell debris.[9]
- **Anion-Exchange Chromatography:**
  - Dialyze the cleared lysate against a low-salt buffer (e.g., 30 mM Tris-HCl, pH 7.6).[9]
  - Load the dialyzed sample onto a Q-Sepharose column.[9]

- Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM).[9]
- Analyze fractions by SDS-PAGE to identify those containing VIM-2.
- Size-Exclusion Chromatography:
  - Pool and concentrate the VIM-2-containing fractions.
  - Load the concentrated sample onto a Sephacryl S-200 gel filtration column to separate proteins based on size.[9]
  - Elute with a buffer containing 100 mM NaCl.[9]
- Purity and Concentration:
  - Assess the purity of the final protein preparation by SDS-PAGE.
  - Determine the protein concentration using its extinction coefficient ( $28,500 \text{ M}^{-1}\text{cm}^{-1}$  at 280 nm).[9]

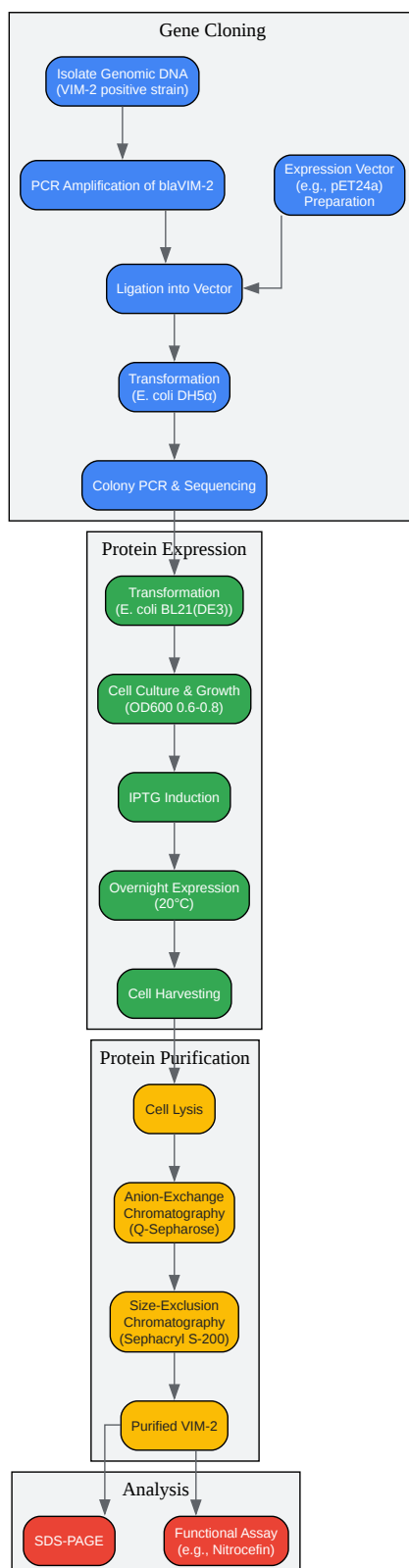
## Functional Assay

The enzymatic activity of the purified VIM-2 can be determined by monitoring the hydrolysis of a chromogenic  $\beta$ -lactam substrate, such as nitrocefin or chromacef.[1][6]

Protocol:

- Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 6.8) containing a known concentration of the substrate.[6]
- Enzyme Addition: Initiate the reaction by adding a small amount of purified VIM-2 enzyme.
- Spectrophotometric Monitoring: Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin).
- Kinetic Parameter Calculation: Determine the initial velocity of the reaction and calculate the kinetic parameters ( $k_{\text{cat}}$  and  $K_{\text{m}}$ ) by fitting the data to the Michaelis-Menten equation.

## Mandatory Visualizations



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Caption: Experimental workflow for VIM-2 cloning, expression, and purification.



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Caption: Factors influencing the optimization of recombinant protein expression in E. coli.

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